CarbaMic acid, N-ethyl-, (1R,2R,5R,6S)-6-[[[4-(diMethylaMino)phenyl]aMino]carbonyl]-8-(phenylMethyl)-8-azabicyclo[3.2.1]oct-2-yl ester
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Overview
Description
Carbamic acid, N-ethyl-, (1R,2R,5R,6S)-6-[[[4-(dimethylamino)phenyl]amino]carbonyl]-8-(phenylmethyl)-8-azabicyclo[321]oct-2-yl ester is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-ethyl-, (1R,2R,5R,6S)-6-[[[4-(dimethylamino)phenyl]amino]carbonyl]-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-yl ester typically involves multiple steps:
Formation of the bicyclic core: The bicyclic structure is synthesized through a series of cyclization reactions.
Introduction of the carbamic acid group: This step involves the reaction of the bicyclic core with ethyl isocyanate under controlled conditions.
Attachment of the dimethylamino phenyl group: This is achieved through a coupling reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group.
Reduction: Reduction reactions can occur at the carbamic acid group, converting it to the corresponding amine.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products
Oxidation: Products include oxidized derivatives of the phenylmethyl group.
Reduction: Products include amine derivatives.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Carbamic acid, N-ethyl-, (1R,2R,5R,6S)-6-[[[4-(dimethylamino)phenyl]amino]carbonyl]-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-yl ester has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group plays a crucial role in binding to these targets, while the bicyclic structure provides stability and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, methyl ester
- Carbamic acid, ethyl-, 2-(1-methylethyl)phenyl ester
- Carbamic acid, N-[(1R,2R,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-ethyl-, (1R,2R,5R,6S)-6-[[[4-(dimethylamino)phenyl]amino]carbonyl]-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-yl ester stands out due to its unique bicyclic structure and the presence of both carbamic acid and dimethylamino phenyl groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H34N4O3 |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
[(1R,2R,5R,6S)-8-benzyl-6-[[4-(dimethylamino)phenyl]carbamoyl]-8-azabicyclo[3.2.1]octan-2-yl] N-ethylcarbamate |
InChI |
InChI=1S/C26H34N4O3/c1-4-27-26(32)33-24-15-14-22-21(16-23(24)30(22)17-18-8-6-5-7-9-18)25(31)28-19-10-12-20(13-11-19)29(2)3/h5-13,21-24H,4,14-17H2,1-3H3,(H,27,32)(H,28,31)/t21-,22+,23+,24+/m0/s1 |
InChI Key |
HRBMESHSNKKVBJ-OLKYXYMISA-N |
Isomeric SMILES |
CCNC(=O)O[C@@H]1CC[C@@H]2[C@H](C[C@H]1N2CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)N(C)C |
Canonical SMILES |
CCNC(=O)OC1CCC2C(CC1N2CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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